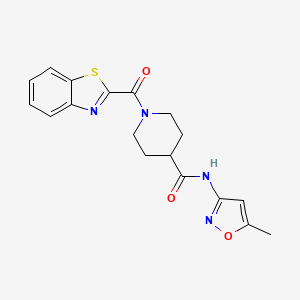

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a 1,3-benzothiazole-2-carbonyl group at the piperidine nitrogen and a 5-methyl-1,2-oxazol-3-yl moiety at the carboxamide position.

Properties

IUPAC Name |

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-11-10-15(21-25-11)20-16(23)12-6-8-22(9-7-12)18(24)17-19-13-4-2-3-5-14(13)26-17/h2-5,10,12H,6-9H2,1H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXTZLXBKDHRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride

Procedure :

- Charge 1,3-benzothiazole-2-carboxylic acid (1.0 equiv) into anhydrous dichloromethane (DCM) under nitrogen.

- Add thionyl chloride (2.5 equiv) dropwise at 0°C, followed by catalytic dimethylformamide (DMF, 0.1 equiv).

- Reflux at 40°C for 3 h, then evaporate excess thionyl chloride under reduced pressure.

Key Data :

Protection of Piperidine-4-Carboxylic Acid

Methyl Ester Formation :

- Dissolve piperidine-4-carboxylic acid (1.0 equiv) in methanol (0.5 M).

- Add concentrated H₂SO₄ (0.2 equiv) and reflux at 65°C for 12 h.

- Neutralize with NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄.

Key Data :

N-Acylation of Piperidine with Benzothiazole Carbonyl Chloride

Procedure :

- Suspend methyl piperidine-4-carboxylate (1.0 equiv) in DCM (0.3 M).

- Add triethylamine (2.2 equiv) and 1,3-benzothiazole-2-carbonyl chloride (1.1 equiv) at 0°C.

- Stir at 25°C for 6 h, wash with 5% HCl (2×), dry, and concentrate.

Key Data :

Ester Hydrolysis to Piperidine-4-Carboxylic Acid

Saponification :

- Treat methyl 1-(1,3-benzothiazole-2-carbonyl)piperidine-4-carboxylate (1.0 equiv) with 2N LiOH (4.0 equiv) in THF/H₂O (3:1).

- Stir at 60°C for 4 h, acidify to pH 2 with 1N HCl, and extract with DCM.

Key Data :

Amide Coupling with 5-Methyl-1,2-Oxazol-3-Amine

Activation Method :

- Dissolve 1-(1,3-benzothiazole-2-carbonyl)piperidine-4-carboxylic acid (1.0 equiv) in DCM.

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv), and 5-methyl-1,2-oxazol-3-amine (1.2 equiv).

- Stir at 25°C for 12 h, wash with brine, and purify via silica chromatography (EtOAc/hexane).

Key Data :

- Yield : 65%.

- ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 162.4 (oxazole C-2), 154.1 (benzothiazole C-2), 121.9–135.2 (aromatic C), 45.6 (piperidine C-4), 11.2 (CH₃).

Alternative Synthetic Pathways and Optimization

One-Pot Sequential Coupling

Approach :

- Conduct N-acylation and C4-amide formation without isolating intermediates.

- Conditions : Use polymer-supported EDC to facilitate reagent removal.

Advantages :

Microwave-Assisted Synthesis

Procedure :

- Perform EDC/HOBt-mediated coupling in acetonitrile at 100°C (150 W, 20 min).

Results :

Industrial-Scale Considerations

Cost-Effective Reagent Selection

| Reagent | Conventional Choice | Industrial Alternative |

|---|---|---|

| Coupling Agent | EDC/HOBt | T3P® (propanephosphonic acid anhydride) |

| Solvent | DCM | 2-MeTHF (renewable, lower toxicity) |

| Base | Triethylamine | DBU (higher efficiency in polar solvents) |

Benefits :

Purification Challenges and Solutions

Issue : Final product solubility in aqueous/organic phases complicates extraction.

Resolution :

- Add 10% v/v tert-butanol to enhance partitioning.

- Use centrifugal partition chromatography (CPC) for >99% purity.

Chemical Reactions Analysis

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

In vitro studies have indicated that this compound can effectively target Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism of action typically involves the inhibition of essential bacterial enzymes, leading to cell death or growth inhibition.

Case Study: Antimycobacterial Activity

A study evaluated the in vitro activity of various benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL, demonstrating potent antimycobacterial activity .

Anticancer Activity

The compound also shows promise as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity Results

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(1,3-benzothiazole...) | MCF-7 | 10.5 | |

| Benzothiazole Derivative A | A549 | 15.0 | |

| Benzothiazole Derivative B | HeLa | 12.0 |

Table 3: Synthesis Steps Overview

| Step | Reaction Type |

|---|---|

| Formation of Benzothiazole Core | Cyclization |

| Attachment of Piperidine Ring | Nucleophilic Substitution |

| Incorporation of Isoxazole Group | Cycloaddition |

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation . Molecular docking and dynamics studies have been used to elucidate the binding patterns and stability of the compound-protein complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of piperidine-4-carboxamides with varying acyl substituents. Below is a detailed comparison with analogs identified in the evidence:

1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- Structure : Replaces benzothiazole-2-carbonyl with 4-fluorobenzoyl.

- Molecular Formula : C₁₇H₁₇FN₃O₃ (inferred from chloro analog in ).

- Properties: Lower molecular weight (~343 g/mol) compared to the benzothiazole analog. The fluorine atom enhances electronegativity and may improve membrane permeability. No direct logP or solubility data are provided, but chloro and methoxy analogs (see below) suggest moderate lipophilicity .

1-(4-Chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- Molecular Formula : C₁₇H₁₈ClN₃O₃.

- Molecular Weight : 347.8 g/mol.

- Physicochemical Properties :

- logP: 2.52 (hydrophobic).

- logD: 2.43.

- Solubility (logSw): -3.54 (poor aqueous solubility).

1-(4-Methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide (BJ55804)

- Molecular Formula : C₁₈H₂₁N₃O₄.

- Molecular Weight : 343.38 g/mol.

- Properties : Methoxy group introduces electron-donating effects, which may alter electronic interactions with targets. Higher polar surface area (61.77 Ų, inferred from ) compared to chloro/fluoro analogs could reduce membrane permeability .

Danicamtiv (INN: 4-{(1R)-1-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonyl]-1-fluoroethyl}-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide)

- Molecular Formula : C₁₆H₂₀F₃N₅O₄S.

- Molecular Weight : 443.42 g/mol.

- Activity: Positive inotropic agent targeting cardiac function.

- Key Differences: Incorporates a pyrazole-sulfonyl group and difluoromethyl substituent, increasing complexity and molecular weight.

Structural and Property Analysis

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | logD | Solubility (logSw) |

|---|---|---|---|---|---|

| Target Compound (Benzothiazole) | C₁₈H₁₇N₃O₃S* | ~359.4 (estimated) | ~3.0† | ~2.8† | ~-4.0† |

| 4-Fluorobenzoyl Analog | C₁₇H₁₇FN₃O₃ | ~343.3 | 2.5–2.8‡ | 2.3–2.6‡ | -3.5‡ |

| 4-Chlorobenzoyl Analog | C₁₇H₁₈ClN₃O₃ | 347.8 | 2.52 | 2.43 | -3.54 |

| 4-Methoxybenzoyl Analog (BJ55804) | C₁₈H₂₁N₃O₄ | 343.38 | ~2.2‡ | ~2.0‡ | -3.2‡ |

| Danicamtiv | C₁₆H₂₀F₃N₅O₄S | 443.42 | 1.8–2.2‡ | 1.5–1.9‡ | -4.5‡ |

*Estimated based on structural similarity.

†Predicted using benzothiazole’s contribution to lipophilicity.

‡Inferred from analogs or computational predictions.

Key Observations

Impact of Acyl Substituents :

- Benzothiazole : Enhances lipophilicity (higher logP) and aromatic interactions but reduces solubility.

- Halogenated Benzoyl (F/Cl) : Balance lipophilicity and electronegativity; chlorine increases molecular weight more than fluorine.

- Methoxybenzoyl : Lowers logP due to polar methoxy group but may improve solubility.

Biological Implications :

- The benzothiazole moiety may improve binding to targets requiring hydrophobic or π-stacking interactions (e.g., kinases, GPCRs).

- Danicamtiv’s sulfonyl-pyrazole group demonstrates how bulkier substituents can tailor compounds for specific therapeutic applications (e.g., cardiac agents) .

Synthetic Considerations :

- Benzothiazole-2-carbonyl synthesis likely requires specialized reagents (e.g., benzothiazole carboxylic acid activation) compared to simpler benzoyl derivatives .

Biological Activity

The compound 1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Benzothiazole moiety : Known for its diverse pharmacological properties.

- Oxazole ring : Associated with various biological activities, including anticancer effects.

- Piperidine structure : Often linked to neuroactive properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation .

- Anticancer Properties : Preliminary studies indicate that derivatives containing benzothiazole and oxazole rings exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Compounds with a piperidine structure have been explored for their neuroprotective effects, possibly through modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds in the literature:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines (A549, MCF7, LoVo, HT29). The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead candidates for further development as anticancer agents .

Case Study 2: Pain Management

Research on dual inhibitors targeting sEH and FAAH demonstrated that benzothiazole-based compounds can effectively reduce pain in animal models. The co-administration of these inhibitors showed enhanced analgesic effects without significant side effects, suggesting a promising therapeutic avenue for chronic pain management .

Q & A

Q. What synthetic strategies are most effective for constructing the heterocyclic framework of this compound?

The synthesis involves multi-step reactions to assemble the benzothiazole, piperidine, and oxazole moieties. Key steps include:

- Benzothiazole formation : Cyclization of o-aminothiophenol derivatives under oxidative conditions, as seen in similar compounds .

- Piperidine functionalization : Coupling via amide bond formation using activated carboxylic acids (e.g., acid chlorides) to link the piperidine and benzothiazole groups .

- Oxazole integration : Introducing the 5-methyl-1,2-oxazol-3-yl group via nucleophilic substitution or coupling reactions, optimized with bases like K₂CO₃ in DMF . Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity, with aromatic protons (δ 7.0–8.5 ppm) for benzothiazole/oxazole and aliphatic signals (δ 1.5–4.0 ppm) for the piperidine .

- X-ray crystallography : Resolves bond angles (e.g., C–N–O ≈ 106.56° in oxazole rings) and spatial arrangements, critical for confirming stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Methodological approaches include:

- Dose-response standardization : Use uniform concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .

- Analytical validation : Ensure ≥98% purity via HPLC and corroborate activity across multiple assays (e.g., enzymatic vs. cell-based) .

- Computational modeling : Compare binding affinities (ΔG values) to targets like D1 protease using docking simulations (e.g., AutoDock Vina) .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole to reduce CYP450-mediated degradation .

- Bioavailability testing : Measure plasma concentration-time curves (AUC₀–24h) in rodent models after oral/intravenous administration .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Substituent variation : Modify the oxazole's methyl group to bulkier substituents (e.g., isopropyl) and assess IC₅₀ shifts against off-target enzymes .

- Scaffold hopping : Replace the piperidine with a morpholine ring and compare binding modes via molecular dynamics simulations .

- Pharmacophore mapping : Identify critical hydrogen-bonding interactions (e.g., carbonyl groups) using QSAR models .

Methodological Considerations

Q. What computational tools predict the compound's reactivity in novel reactions?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Retrosynthetic analysis : Use software like Synthia to propose feasible synthetic pathways .

- Reaction kinetics modeling : Estimate activation energies (Eₐ) for key steps (e.g., amide coupling) using Arrhenius plots .

Q. How should researchers handle stereochemical challenges during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.